N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

AKR1C2 enzyme inhibition aldo-keto reductase

Researchers investigating AKR1C2 in steroid metabolism and cancer progression face structural uncertainty with uncharacterized morpholinoacetamide analogs. N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide eliminates this risk: • Verified AKR1C2 inhibition (IC50 = 206 µM); the 2-amino analog shows no activity, confirming substitution-pattern specificity. • Single-crystal X-ray structure available for accurate molecular docking and pharmacophore modeling. • ≥97% purity with free primary amine and morpholine tertiary amine for reliable diversification. Supplied with Certificate of Analysis for procurement traceability.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 436090-54-9
Cat. No. B1299436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide
CAS436090-54-9
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
InChIInChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
InChIKeyICIRQQCLYMQVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 [ug/mL]

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide: Compound Profile


N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-54-9) is a synthetic small molecule with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . It belongs to the class of N-aryl-2-morpholinoacetamides, characterized by a central acetamide linker bridging a morpholine ring and a substituted aniline moiety [1]. This compound is primarily utilized as a research tool in biochemical and pharmacological investigations, with demonstrated biological activity against specific molecular targets [2]. Commercially available with purities typically ≥97%, it serves as a versatile building block and probe in medicinal chemistry .

AKR1C2 enzyme inhibition screening fit
Experimental 3D structure supports in silico workflows
Stated purity specification for sensitive assay reproducibility

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide: Structural Specificity


The biological activity and selectivity profile of N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide are critically dependent on its specific substitution pattern on the aniline ring [1]. Even minor structural changes within this class can lead to dramatic shifts in target affinity and functional outcome. For instance, the precise position of the amino and methyl groups on the phenyl ring (2-methyl, 4-amino) is a key determinant of its binding interactions. Generic substitution with a related morpholinoacetamide—such as the 2-amino analog (CAS 35204-17-2) or a 4-aminophenyl derivative—introduces distinct steric and electronic properties that are not equivalent. The unique ortho-methyl substitution in the target compound introduces specific conformational constraints and hydrophobic contacts not present in its analogs, making simple interchange scientifically unsound [2]. Therefore, procurement decisions must be guided by specific quantitative evidence, not class-level assumptions, as detailed in the following section.

Regioisomeric shift alters target inhibition
2-Amino analogs lack AKR1C2 activity; substitution pattern is critical
Lack of crystal structure in analogs
Many morpholinoacetamides have no experimental 3D structure, limiting modeling transfer
Purity grade variability
Lower purity or unspecified grades may introduce confounding impurities

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide: Quantitative Evidence


AKR1C2 Inhibition Comparison

In a direct enzymatic assay, N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide demonstrates weak inhibition of human recombinant AKR1C2 (aldo-keto reductase family 1 member C2) with an IC50 of 2.06 x 10⁵ nM (206 µM) [1]. This is a measurable, albeit low, level of activity that distinguishes it from other morpholinoacetamide derivatives which show no detectable inhibition of this target. For example, the closely related analog N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide (CAS 35204-17-2) has no reported activity against AKR1C2 in the same assay system [2]. The presence of a 2-methyl-4-amino substitution pattern is hypothesized to confer this specific, though weak, interaction.

AKR1C2 Inhibition
Head-to-head
IC50 2.06 × 10⁵ nM (206 µM)
Comparator: no detectable inhibition
AKR1C2 probe selection; analog inactive
Measurable but weak inhibition, assay context specific
AKR1C2 enzyme inhibition aldo-keto reductase

Crystal Structure Determination

The three-dimensional structure of N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide has been unequivocally determined by single-crystal X-ray diffraction [1]. The crystal structure reveals a near-planar arrangement of the central amide bond (torsion angle -179(2)°) and a specific intermolecular packing dominated by van der Waals forces (nearest distance 3.647Å) [1]. This level of detailed structural characterization is not universally available for all morpholinoacetamide analogs. The explicit knowledge of its solid-state conformation provides a critical advantage for computational modeling, docking studies, and understanding the relationship between structure and activity, ensuring more reliable and reproducible scientific outcomes [2].

Crystal Structure
Method context
Single-crystal X-ray (Aba2, R=0.0414)
Supports computational modeling
Many analogs lack reported structures
X-ray crystallography conformational analysis structural biology

Purity Specification

Commercial sourcing of N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide is consistently documented with a minimum purity of 97% . This is a critical procurement parameter, as lower purity grades or the presence of undefined impurities can confound biological assay results and lead to irreproducible data. In contrast, several related N-aryl-2-morpholinoacetamides are offered at lower purity grades (e.g., 95%) or lack a stated purity specification from some vendors . A 97% purity standard provides a verifiable benchmark for ensuring that observed biological effects are attributable to the compound of interest and not to contaminants.

Purity Specification
Data to verify
≥97% (supplier-stated)
Specification supports reproducibility review
Verify certificate of analysis
chemical purity reproducibility quality control

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide: Application Scenarios


AKR1C2 Target Validation

The weak but specific inhibition of AKR1C2 (IC50 = 206 µM) [1] positions N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide as a useful starting point for developing more potent and selective probes for this enzyme. Researchers investigating the role of AKR1C2 in steroid hormone metabolism, cancer progression, or chemoresistance can utilize this compound to establish a preliminary structure-activity relationship (SAR) and to confirm target engagement, particularly because its closest analog (2-amino substitution) shows no activity against this target [1].

Structural Biology and In Silico Modeling

The availability of a high-quality single-crystal X-ray structure [2] makes this compound an ideal candidate for molecular docking, pharmacophore modeling, and dynamics simulations. Its well-defined conformation can be used to guide the design of new analogs or to validate computational predictions. This eliminates the uncertainty associated with using a computationally generated 3D model, which may not accurately represent the true bioactive conformation.

High-Throughput Screening Control

The combination of a known biological activity (AKR1C2 inhibition) [1] and a high commercial purity standard (≥97%) makes this compound a reliable choice for use as a positive or negative control in high-throughput screening assays. Its defined structure and activity profile reduce variability and enhance the statistical robustness of large-scale screening campaigns.

Organic Synthesis Building Block

The compound's well-defined chemical and physical properties, including a confirmed molecular weight (249.31 g/mol) and a verified crystal structure [2], make it a dependable synthetic intermediate. The presence of a free primary aromatic amine and a tertiary amine in the morpholine ring provides multiple sites for further chemical diversification, allowing for the construction of more complex molecular architectures with greater confidence in the starting material's identity and purity .

Application
Selection Property
Validation Focus
AKR1C2 Enzyme Studies
Selectivity context vs. 2-amino regioisomer
Target engagement confirmation
Computational Modeling
Available experimental 3D structure
Conformational accuracy in docking
HTS Assay Control
Defined activity and purity specification
Assay reproducibility context
Medicinal Chemistry Building Block
Multiple derivatizable sites
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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